molecular formula C8H10N2S B1601559 N-methylbenzothiohydrazide CAS No. 21048-05-5

N-methylbenzothiohydrazide

Cat. No. B1601559
CAS RN: 21048-05-5
M. Wt: 166.25 g/mol
InChI Key: JJZFQYXZSXBTEC-UHFFFAOYSA-N
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Description

N-methylbenzothiohydrazide, also known as N-methyl-N-thiobenzoylhydrazine , is a chemical compound with the molecular formula C8H10N2S and a molecular weight of 166.24 g/mol . It is a derivative of benzothiohydrazide and contains a methyl group attached to the nitrogen atom.


Synthesis Analysis

The synthesis of N-methylbenzothiohydrazide involves the reaction of benzothiohydrazide with methyl iodide or methyl bromide . The nucleophilic substitution of the halogen atom by the thiohydrazide nitrogen leads to the formation of N-methylbenzothiohydrazide .


Molecular Structure Analysis

   H    |    N   / \ C    S  \  /   C  / \ H   H 

Chemical Reactions Analysis

N-methylbenzothiohydrazide can participate in various chemical reactions, including acylation , alkylation , and oxidation . For example, it can react with acyl chlorides to form N-acyl derivatives. Additionally, it can undergo oxidation to produce corresponding sulfoxides or sulfones .


Physical And Chemical Properties Analysis

  • Appearance : N-methylbenzothiohydrazide appears as a white to light yellow crystalline powder .
  • Melting Point : The compound melts at approximately 160°C .
  • Solubility : It is sparingly soluble in water but dissolves well in organic solvents such as acetone , methanol , and ethyl acetate .

properties

IUPAC Name

N-methylbenzenecarbothiohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S/c1-10(9)8(11)7-5-3-2-4-6-7/h2-6H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZFQYXZSXBTEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=S)C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480425
Record name N-methylbenzothiohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methylbenzothiohydrazide

CAS RN

21048-05-5
Record name N-methylbenzothiohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bromobenzene (1.6 g, 10 mmol) was added into 25 ml anhydrous THF solution containing magnesium powder (0.3 g, 12.5 mmol), and refluxed for 2 hr. After it was cooled, the clear reaction solution was added into carbon disulfide (1 ml, 16.8 mmol) at 0° C., and stirred for 30 min at rt. The resulting mixture was then added into methylhydrazine (1.6 ml, 30 mmol) at 0° C., and stirred for another 2 hours. To this solution was added water (15 ml) and extracted with EtOAc (30 ml×3). The organic solution was concentrated to minimum volume, and subjected to silica gel column chromatography (eluant: 1:3-1:1 ethyl acetate: hexanes) to give thiobenzoic acid N-methyl hydrazide (0.72 g, total yield: 48%). 1H NMR (CDCl3) δ 3.3 (s, 3H), 6.0 (s, 2H), 7.3-7.4 (m, 5H); ESMS calcd (C8H10N2S): 166.1; found: 167.1 (M+H)+.
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
methylhydrazine
Quantity
1.6 mL
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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